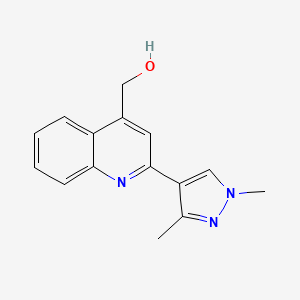

(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

CAS No.: 1354704-76-9

Cat. No.: VC15924015

Molecular Formula: C15H15N3O

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-76-9 |

|---|---|

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | [2-(1,3-dimethylpyrazol-4-yl)quinolin-4-yl]methanol |

| Standard InChI | InChI=1S/C15H15N3O/c1-10-13(8-18(2)17-10)15-7-11(9-19)12-5-3-4-6-14(12)16-15/h3-8,19H,9H2,1-2H3 |

| Standard InChI Key | FUPFJDIKFDOPSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)CO)C |

Introduction

The compound (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic molecule that combines a quinoline ring with a pyrazole moiety. Despite its specific name not being widely documented in the available literature, compounds with similar structures, such as 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinolin-4-amine, have been studied for their chemical properties and potential applications.

Synthesis and Preparation

The synthesis of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol would likely involve multi-step organic synthesis techniques. Typically, such compounds are prepared through reactions involving quinoline and pyrazole precursors. For example, the synthesis of similar quinoline derivatives often involves condensation reactions or nucleophilic substitutions.

Biological and Chemical Activities

Pyrazole and quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties . While specific data on (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is not available, related compounds have shown promising results in these areas.

Future Research Directions

Future research should focus on synthesizing (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol and characterizing its chemical and biological properties. This could involve:

-

Synthesis Optimization: Developing efficient synthesis routes.

-

Biological Screening: Evaluating its potential as a therapeutic agent.

-

Chemical Characterization: Determining its physical and chemical properties.

By exploring these avenues, researchers can unlock the potential of this compound and contribute to advancements in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume